![molecular formula C22H31NO B055050 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol CAS No. 124936-74-9](/img/structure/B55050.png)
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
Overview
Description
The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .Scientific Research Applications
pH-Responsive Nanoparticles
This compound is used in the creation of pH-responsive nanoparticles . These nanoparticles have been widely investigated for their potent ability to transport therapeutic agents intracellularly . The compound, also referred to as DPAEMA, is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .
Drug Delivery
DPAEMA is used in drug delivery applications . Most studies with DPAEMA have explored the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .
Nanoparticle Stability
The compound is used to enhance the stability of nanoparticles . The work presented in the referenced study analyzes the physiochemical attributes and cargo delivery efficiency of a cationic nanoparticle system with the introduction of DPAEMA .
Cytocompatibility
DPAEMA is known for its high cytocompatibility . This makes it an ideal candidate for use as a comonomer or as the main functional monomer when synthesizing pH-responsive nanoparticles for use in biological applications .
Antimicrobial Behavior
The use of monomers with tertiary amines as a functional group, such as DPAEMA, offers other desired properties to hydrogels and nanostructures, such as antimicrobial behavior .
siRNA Transfection Applications
Nanocarriers based on DPAEMA are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound contains a diisopropylamino group, which is a common amine nucleophile in organic synthesis . This suggests that it may interact with its targets through nucleophilic substitution reactions, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of ph-responsive amphiphilic star-like copolymers , suggesting that this compound may also be involved in similar biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, pH-responsive properties of similar compounds suggest that changes in pH levels could influence the compound’s action . .
properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861286 | |
Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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